E7016

Beschreibung

E-7016 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

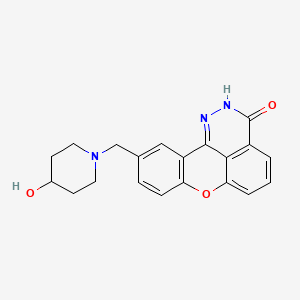

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVFFEMDLROBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902128-92-1, 1005412-29-2 | |

| Record name | E-7016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902128921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GPI 21016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005412292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-7016 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8926C7ILX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

E7016: A Potent PARP Inhibitor for Sensitizing Tumors to DNA Damaging Agents

An In-depth Technical Guide on the Function of E7016 in DNA Repair Pathways for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally available small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. By targeting the PARP-mediated DNA repair pathway, this compound enhances the efficacy of DNA-damaging therapies such as radiation and chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in DNA repair pathways, and its potential as a therapeutic agent in oncology.

Core Mechanism of Action: Inhibition of PARP and Disruption of DNA Repair

This compound functions as a catalytic inhibitor of PARP enzymes, particularly PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][] When DNA damage occurs, PARP1 and PARP2 are recruited to the site of the lesion and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors.

This compound competitively binds to the NAD+ binding site of PARP, preventing the synthesis of PAR.[3] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[4]

Signaling Pathway of this compound Action

References

E7016: A Technical Guide to a Potent PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7016, also known as GPI 21016, is a potent, orally available small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP).[1][2][3][4][5] By targeting the core of the DNA damage response (DDR), this compound has demonstrated significant potential as a chemo- and radiosensitizing agent in preclinical studies.[1][2][3][4][6] This technical guide provides an in-depth overview of this compound, focusing on its target protein, binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Target Protein: Poly (ADP-ribose) Polymerase (PARP)

The primary molecular target of this compound is Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[4][6][7] PARP enzymes, particularly PARP1 and PARP2, act as cellular sentinels for DNA damage. Upon detecting a single-strand break (SSB) in the DNA, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway to mend the damage.[7][8][9]

Binding Affinity and Potency

Table 1: Summary of this compound PARP Inhibition Data

| Compound | Assay Type | Concentration | % Inhibition | Target(s) |

| This compound (GPI 21016) | Chemiluminescent PARP Assay | 3 µM | 84% | PARP |

Mechanism of Action: Inducing Synthetic Lethality

This compound exerts its anticancer effects through a mechanism known as "synthetic lethality".[10][11][12][13][14] By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks.[4][6] These unrepaired SSBs, when encountered by the replication machinery during cell division, are converted into more cytotoxic double-strand breaks (DSBs).

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these HR-deficient cancer cells, the accumulation of DSBs due to PARP inhibition by this compound leads to genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells, is the cornerstone of the therapeutic potential of PARP inhibitors like this compound.

Signaling Pathway

This compound disrupts the Base Excision Repair (BER) pathway, a critical process for repairing damaged DNA bases and single-strand breaks.

Caption: this compound inhibits PARP1, disrupting the Base Excision Repair pathway.

Experimental Protocols

Chemiluminescent PARP Activity Assay (Trevigen Protocol)

This protocol is adapted from the manufacturer's instructions for the Trevigen HT Chemiluminescent PARP/Apoptosis Assay, which is suitable for determining the inhibitory potential of compounds like this compound.[3][15][16][17][18][19][20]

Materials:

-

Histone-coated 96-well plate

-

Recombinant PARP enzyme

-

10X PARP Buffer

-

10X PARP Cocktail (containing biotinylated NAD+)

-

Test compound (this compound)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Wash Buffer (e.g., PBS with 0.1% Triton X-100)

-

Stop Solution (e.g., 0.2M HCl)

-

Microplate luminometer

Procedure:

-

Reagent Preparation: Prepare 1X PARP Buffer and 1X PARP Cocktail by diluting the 10X stocks. Prepare serial dilutions of this compound in 1X PARP Buffer.

-

Enzyme and Inhibitor Addition: Add diluted this compound to the appropriate wells of the histone-coated plate. Add the diluted PARP enzyme to all wells except the negative control.

-

Reaction Initiation: Add the 1X PARP Cocktail to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for PAR synthesis.

-

Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.

-

Streptavidin-HRP Addition: Add diluted Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

-

Washing: Repeat the washing steps to remove unbound Streptavidin-HRP.

-

Detection: Add the chemiluminescent substrate to each well.

-

Measurement: Immediately measure the luminescence using a microplate luminometer. The light output is proportional to the PARP activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the untreated control.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the preclinical characterization of a PARP inhibitor like this compound.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent PARP inhibitor with a clear mechanism of action centered on the induction of synthetic lethality in cancer cells with deficient homologous recombination repair pathways. Its ability to sensitize tumor cells to radiation and chemotherapy highlights its potential as a valuable component of combination cancer therapies. Further investigation into its specific binding affinities and continued preclinical and clinical evaluation will be crucial in fully elucidating its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PARP | TargetMol [targetmol.com]

- 3. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. e 7016 — TargetMol Chemicals [targetmol.com]

- 6. Facebook [cancer.gov]

- 7. PARP assay [assay-protocol.com]

- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of synthetic lethality in cancer: molecular and cellular classification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unleashing the Power of Synthetic Lethality: Augmenting Treatment Efficacy through Synergistic Integration with Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in synthetic lethality for cancer therapy: cellular mechanism and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Application and research progress of synthetic lethality in the development of anticancer therapeutic drugs [frontiersin.org]

- 15. interchim.fr [interchim.fr]

- 16. PARP enzyme assay [bio-protocol.org]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. interchim.fr [interchim.fr]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. trevigene.com [trevigene.com]

In-Depth Technical Guide: Pharmacodynamics of E7016 in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7016 is an orally available, potent small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. By disrupting the repair of single-strand DNA breaks, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, particularly homologous recombination. Furthermore, this compound has demonstrated significant potential as a sensitizing agent to both radiotherapy and DNA-damaging chemotherapy. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo efficacy in various cancer models, and the experimental protocols used to elucidate its activity.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery that responds to DNA damage. Upon detection of a single-strand break (SSB), PARP synthesizes and transfers chains of poly(ADP-ribose) (PAR) to various nuclear proteins, a process known as PARylation. This signaling event recruits other DNA repair proteins to the site of damage to facilitate repair. Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised DSB repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to genomic instability and subsequent cell death, a concept known as synthetic lethality.

This compound (also known as GPI 21016) is a potent PARP inhibitor that has been investigated for its anticancer properties, both as a monotherapy and in combination with other cancer treatments. This document summarizes the key preclinical findings related to the pharmacodynamics of this compound.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of PARP-mediated DNA repair.[1] By binding to the catalytic domain of PARP, this compound prevents the synthesis of PAR, thereby blocking the recruitment of downstream repair factors.[1] This leads to the persistence of SSBs, which are subsequently converted to DSBs during S-phase of the cell cycle.

In addition to inducing synthetic lethality, this compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents. By inhibiting the repair of lesions induced by radiotherapy or alkylating agents like temozolomide, this compound enhances their tumor-killing efficacy.[2] A key mechanism of cell death induced by this compound in combination with radiation is mitotic catastrophe, an on-target effect of PARP inhibition in this context.[3]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

In Vitro Pharmacodynamics

The in vitro activity of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a radiosensitizer and a chemo-potentiating agent.

Radiosensitization

In preclinical studies, this compound has been shown to enhance the sensitivity of cancer cells to ionizing radiation.[2] This effect is quantified by the dose enhancement factor (DEF), which is the ratio of the radiation dose required to achieve a certain level of cell kill without the drug to the dose required for the same effect with the drug.

Table 1: In Vitro Radiosensitization by this compound

| Cell Lines | This compound Concentration | Dose Enhancement Factor (at SF=0.1) | Reference |

| Not Specified | 3 µM | 1.4 - 1.7 | [2] |

Measurement of DNA Damage and Repair

The mechanistic basis for this compound-mediated radiosensitization lies in its ability to inhibit the repair of radiation-induced DNA damage. This has been demonstrated using assays that quantify DNA breaks.

-

γH2AX Foci Assay: An increase in the number of γH2AX foci, a marker for DSBs, is observed in cells treated with this compound and radiation compared to radiation alone.[2]

-

Neutral Comet Assay: This assay directly measures DNA double-strand breaks. Cells treated with this compound and radiation show a significant increase in DNA damage compared to cells receiving only radiation.[2]

In Vivo Pharmacodynamics

The antitumor efficacy of this compound has been evaluated in preclinical xenograft models, particularly in combination with standard-of-care therapies.

Glioblastoma Xenograft Model

In a U251 human glioblastoma xenograft model, orally administered this compound demonstrated a significant enhancement of the antitumor activity of temozolomide and radiation.[3]

Table 2: In Vivo Efficacy of this compound in U251 Glioblastoma Xenograft Model

| Treatment Group | This compound Dose | Outcome | Reference |

| Temozolomide + Radiation + this compound | 40 mg/kg (oral gavage) | Additional 6-day tumor growth delay compared to Temozolomide + Radiation | [3] |

Experimental Workflow for In Vivo Studies

Caption: Generalized workflow for in vivo xenograft studies.

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for assessing the effect of cytotoxic agents on the reproductive integrity of cells.

-

Cell Plating: Single-cell suspensions are plated in 6-well plates at densities determined by the expected toxicity of the treatment.

-

Treatment: Cells are treated with this compound for a specified duration before and/or after irradiation.

-

Incubation: Plates are incubated for 1-3 weeks to allow for colony formation (a colony is defined as at least 50 cells).

-

Fixation and Staining: Colonies are fixed with a solution such as 6% glutaraldehyde and stained with 0.5% crystal violet.

-

Colony Counting: Colonies are counted, and the surviving fraction is calculated relative to the untreated control.

γH2AX Foci Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX at serine 139, a marker of DNA double-strand breaks.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or radiation.

-

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.5% Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Coverslips are mounted on slides with a DAPI-containing mounting medium to visualize the nuclei.

-

Image Analysis: The number of γH2AX foci per nucleus is quantified using fluorescence microscopy and image analysis software.

Neutral Comet Assay

This single-cell gel electrophoresis technique is used to detect DNA double-strand breaks.

-

Cell Embedding: A single-cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a neutral lysis buffer to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: The slides are subjected to electrophoresis under neutral pH conditions. Broken DNA fragments migrate out of the nucleoid, forming a "comet" tail.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold), and the comets are visualized using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Conclusion

The preclinical pharmacodynamic profile of this compound establishes it as a potent PARP inhibitor with significant potential for the treatment of various cancers. Its ability to induce synthetic lethality and to sensitize tumor cells to radiation and chemotherapy provides a strong rationale for its clinical development. The data summarized in this guide highlight the key in vitro and in vivo activities of this compound and provide a foundation for further investigation into its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for E7016 in Cell Culture Studies

Note to the user: The compound "E7016" is not well-documented in publicly available scientific literature for cell culture applications. It is possible that this is a novel compound, an internal designation, or a typographical error for a similar compound (e.g., EC-70124, a multi-kinase inhibitor, or EVT-701, a mitochondrial complex I inhibitor). The following application notes and protocols are based on the assumed properties of a novel anti-cancer agent and provide a comprehensive framework for its investigation in cell culture.

Introduction

This compound is an experimental small molecule inhibitor with potential applications in oncology research. These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in vitro, including its impact on cell viability, key signaling pathways, and the induction of apoptosis. The methodologies described herein are intended to guide researchers in the initial characterization of this compound's cellular mechanisms of action.

Mechanism of Action

The precise mechanism of action for this compound is currently under investigation. Preliminary data suggests that this compound may function as an inhibitor of critical cellular signaling pathways that are often dysregulated in cancer. Two potential mechanisms are highlighted below, based on the profiles of similar experimental compounds.

1. Multi-Kinase Inhibition: this compound may target multiple protein kinases involved in cell proliferation, survival, and angiogenesis. This could include inhibition of pathways such as the PI3K/mTOR and STAT1/3 signaling cascades.[1] By blocking the activity of these kinases, this compound may induce cell cycle arrest and apoptosis in cancer cells.[1]

2. Mitochondrial Complex I Inhibition: Alternatively, this compound could act as an inhibitor of mitochondrial complex I, a key component of the electron transport chain. Inhibition of this complex disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[2]

Signaling Pathway

The diagram below illustrates a potential signaling pathway that may be affected by this compound, assuming a mechanism involving the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent cell lines for use in subsequent experiments.

-

Materials:

-

Appropriate cancer cell line (e.g., A549, MCF-7, HCT116)[3]

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[4]

-

Monitor cell confluency daily using an inverted microscope.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Seed cells into new flasks or plates for experiments at the desired density.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

-

Materials:

-

96-well cell culture plates

-

Cells cultured as described above

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[6]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Western Blotting

This technique is used to detect specific proteins in a cell lysate.[7]

-

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse treated cells with RIPA buffer and determine protein concentration using a BCA assay.[8]

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibodies overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

-

Wash the membrane again and add chemiluminescent substrate.

-

Visualize protein bands using an imaging system.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[10]

-

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest both adherent and floating cells after treatment with this compound.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[11]

-

Resuspend the cell pellet in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

-

Incubate for 15 minutes at room temperature in the dark.[13]

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)

| Cell Line | This compound IC₅₀ (µM) at 48h |

| A549 | Value |

| MCF-7 | Value |

| HCT116 | Value |

| MDA-MB-231 | Value |

Table 2: this compound-Induced Apoptosis in A549 Cells at 48h

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |

| Vehicle Control | Value | Value | Value | Value |

| This compound (X µM) | Value | Value | Value | Value |

| This compound (Y µM) | Value | Value | Value | Value |

Table 3: Effect of this compound on Protein Expression in A549 Cells

| Treatment | p-Akt/Akt Ratio | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| This compound (X µM) | Value | Value | Value |

| This compound (Y µM) | Value | Value | Value |

References

- 1. Antitumor activity of the novel multi-kinase inhibitor EC-70124 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EVT‐701 is a novel selective and safe mitochondrial complex 1 inhibitor with potent anti‐tumor activity in models of solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. Western Blotting (WB) Protocol | Rockland [rockland.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for E7016 in Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, treatment schedule, and experimental protocols for the use of E7016, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinical xenograft models. The following information is based on published research and is intended to guide the design and execution of in vivo efficacy studies.

Introduction

This compound (also known as GPI 21016) is an orally available PARP inhibitor that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of PARP-catalyzed DNA repair, specifically the base excision repair pathway for single-strand DNA breaks.[1] This inhibition leads to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis in cancer cells. Furthermore, this compound has been shown to act as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy and certain DNA-damaging chemotherapeutic agents.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a representative xenograft study utilizing this compound in combination with standard-of-care treatments for glioblastoma.

Table 1: this compound Dosage and Administration in a U251 Glioblastoma Xenograft Model

| Parameter | Details | Reference |

| Drug | This compound (GPI 21016) | [1] |

| Dosage | 40 mg/kg | [1][3] |

| Administration Route | Oral Gavage | [1][3] |

| Frequency | As per experimental design, often daily or in conjunction with other treatments | [1] |

| Vehicle | Not specified in the primary source, but typically a biocompatible solvent like DMSO or saline is used. |

Table 2: Combination Therapy Details in a U251 Glioblastoma Xenograft Model

| Component | Dosage/Schedule | Reference |

| Temozolomide | 3 mg/kg (orally) | [1] |

| Radiation | 4 Gy (localized to the tumor) | [1] |

| Treatment Regimen | This compound administered in combination with temozolomide prior to radiation. | [1] |

Table 3: Animal Model and Tumor Specifications

| Parameter | Details | Reference |

| Animal Model | Athymic Nude Mice (female, 4-6 weeks old) | [1] |

| Cell Line | U251 (Human Glioblastoma) | [1][4] |

| Tumor Implantation | Subcutaneous injection of 5 x 10^6 U251 cells into the hind leg. | [5] |

| Tumor Volume at Treatment Initiation | Approximately 172 mm³ | [1][5] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting a xenograft study with this compound, based on the referenced literature.

Cell Culture and Preparation

-

Cell Line: U251 human glioblastoma cells are a commonly used and well-characterized cell line for glioblastoma xenograft models.[4][6]

-

Culture Conditions: Maintain U251 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and standard antibiotics. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach approximately 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., serum-free DMEM or PBS) for injection.

-

Cell Viability and Count: Determine cell viability using a trypan blue exclusion assay or an automated cell counter. Ensure cell viability is >95%. Count the cells to achieve the desired concentration for injection.

Xenograft Tumor Implantation

-

Animal Model: Use female athymic nude mice, 4-6 weeks of age. Allow the mice to acclimate to the facility for at least one week before any procedures.

-

Implantation Site: The subcutaneous route, typically in the flank or hind leg, is common for establishing solid tumors that are easily measurable.[5]

-

Injection Procedure:

-

Prepare a suspension of U251 cells at a concentration of 5 x 10^6 cells in a volume of 100-200 µL per mouse. To enhance tumor take rate, the cell suspension can be mixed with an equal volume of Matrigel.

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Inject the cell suspension subcutaneously into the desired site using a 25-27 gauge needle.

-

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) using calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomize the mice into treatment groups when the average tumor volume reaches the desired size (e.g., 172 mm³).[1]

-

This compound Administration (Oral Gavage)

-

Preparation of this compound Solution: Prepare the this compound solution at the desired concentration (e.g., for a 40 mg/kg dose) in a suitable vehicle. The final volume for oral gavage in mice should typically not exceed 10 mL/kg.

-

Oral Gavage Procedure:

-

Securely restrain the mouse.

-

Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach injury.[7][8][9][10]

-

Gently insert the gavage needle into the esophagus and deliver the this compound solution directly into the stomach.

-

Administer the treatment according to the predetermined schedule.

-

Signaling Pathway and Experimental Workflow Diagrams

This compound (PARP Inhibitor) Signaling Pathway

Caption: Mechanism of action of this compound as a PARP inhibitor.

Experimental Workflow for this compound Xenograft Study

Caption: Workflow for an in vivo xenograft study with this compound.

References

- 1. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo radiosensitization of glioblastoma cells by the poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. U251 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Molecular profiling indicates orthotopic xenograft of glioma cell lines simulate a subclass of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. U-251 MG Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 7. research.sdsu.edu [research.sdsu.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols: Combining E7016 with Temozolomide in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care involves surgical resection followed by radiotherapy and the alkylating agent temozolomide (TMZ). However, resistance to TMZ is a major obstacle, often driven by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). To overcome this resistance and enhance therapeutic efficacy, combination strategies are being actively investigated. One such promising approach is the combination of TMZ with PARP (Poly ADP-ribose polymerase) inhibitors.

E7016 is an orally available PARP inhibitor that has demonstrated the ability to enhance the radiosensitivity of tumor cells both in vitro and in vivo by inhibiting DNA repair.[1] This document provides detailed application notes and protocols for researchers investigating the combination of this compound and temozolomide in glioblastoma models.

Mechanism of Action and Rationale for Combination

Temozolomide exerts its cytotoxic effects by methylating DNA at several positions, with the most cytotoxic lesion being O6-methylguanine (O6-meG). This lesion, if not repaired by MGMT, leads to DNA double-strand breaks during replication and subsequent cell death.

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP by this compound leads to the accumulation of SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In the context of TMZ treatment, PARP inhibition is believed to work through a dual mechanism:

-

Inhibition of BER: By blocking the repair of SSBs, PARP inhibitors potentiate the DNA-damaging effects of TMZ.

-

Modulation of MGMT activity: PARP can physically interact with and PARylate MGMT, a process required for MGMT's DNA repair function. PARP inhibitors can disrupt this interaction, thereby silencing MGMT activity and increasing TMZ sensitivity, particularly in MGMT-expressing tumors.[2][3]

The combination of this compound and TMZ is therefore hypothesized to create a "synthetic lethal" environment where the cancer cells' ability to repair DNA damage is overwhelmed, leading to enhanced apoptosis and tumor growth inhibition.

Data Presentation

In Vitro Efficacy:

Table 1: Temozolomide IC50 Values in Glioblastoma Cell Lines (72-hour exposure)

| Cell Line | MGMT Status | Median IC50 (µM) |

| U251 | Methylated (Low Expression) | 176.5 |

| T98G | Unmethylated (High Expression) | 438.3 |

| U87MG | Methylated (Low Expression) | 230.0 |

Data compiled from a systematic review of in vitro studies. Actual IC50 values can vary based on experimental conditions.[4]

In Vivo Efficacy:

A preclinical study using a U251 human glioblastoma xenograft model in mice has demonstrated the synergistic effect of combining this compound with temozolomide and radiation.

Table 2: In Vivo Tumor Growth Delay with this compound, Temozolomide, and Radiation

| Treatment Group | Dosage | Outcome |

| Temozolomide + Radiation | TMZ: 3 mg/kg (oral) | Standard tumor growth delay |

| This compound + Temozolomide + Radiation | This compound: 40 mg/kg (oral gavage) | Additional 6-day tumor growth delay compared to TMZ + Radiation |

Data from a study by Russo et al. (2009).[5]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound and temozolomide in glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U251, T98G)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

Temozolomide (stock solution in DMSO, freshly prepared)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Drug Treatment:

-

Prepare serial dilutions of this compound and temozolomide in a complete medium.

-

Treat cells with varying concentrations of this compound alone, temozolomide alone, or in combination. Include a vehicle control (DMSO) group.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After 72 hours, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each treatment using non-linear regression analysis.

-

In Vivo Glioblastoma Xenograft Model

This protocol is based on the study by Russo et al. (2009) investigating the combination of this compound, temozolomide, and radiation.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

U251 human glioblastoma cells

-

Matrigel

-

This compound

-

Temozolomide

-

Radiation source

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject 5 x 10^6 U251 cells mixed with Matrigel into the flank of each mouse.

-

Allow tumors to grow to a mean volume of approximately 150-200 mm³.

-

-

Treatment Groups:

-

Randomize mice into treatment groups:

-

Vehicle control

-

This compound alone (e.g., 40 mg/kg, oral gavage)

-

Temozolomide alone (e.g., 3 mg/kg, oral)

-

Radiation alone

-

Temozolomide + Radiation

-

This compound + Temozolomide + Radiation

-

-

-

Drug Administration and Irradiation:

-

Administer this compound and/or temozolomide according to the desired schedule (e.g., daily for 5 days).

-

Deliver a fractionated dose of radiation to the tumor site.

-

-

Tumor Growth Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Calculate tumor growth delay, defined as the time for tumors in the treated groups to reach a specific volume compared to the control group.

-

-

Data Analysis:

-

Plot tumor growth curves for each group.

-

Statistically compare the tumor growth delays between the different treatment groups.

-

Visualizations

Signaling Pathway of this compound and Temozolomide Action

Caption: Mechanism of action of this compound and Temozolomide in glioblastoma.

Experimental Workflow for In Vivo Studies

Caption: Workflow for preclinical evaluation of this compound and TMZ in a xenograft model.

Logical Relationship of Combination Therapy

Caption: Synergistic interaction between this compound and Temozolomide.

References

- 1. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells | MDPI [mdpi.com]

- 2. PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: E7016 in Combination with Radiation Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of E7016, a potent, orally available poly (ADP-ribose) polymerase (PARP) inhibitor, as a radiosensitizing agent. The following protocols are based on published preclinical studies and are intended to serve as a guide for designing and executing experiments to evaluate the synergistic effects of this compound and radiation therapy.

Introduction

This compound is a PARP inhibitor that has demonstrated significant potential in enhancing the efficacy of radiation therapy in preclinical cancer models.[1][2][3] PARP is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Inhibition of PARP by this compound leads to the accumulation of SSBs, which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs).[1][2]

Radiation therapy is a cornerstone of cancer treatment that induces various forms of DNA damage, including SSBs and DSBs. By inhibiting the repair of radiation-induced DNA damage, this compound sensitizes tumor cells to the cytotoxic effects of radiation, leading to enhanced tumor cell killing.[1][3] Preclinical studies have shown that this compound can enhance tumor cell radiosensitivity both in vitro and in vivo, suggesting its potential clinical utility in combination with radiotherapy for treating cancers such as glioblastoma multiforme.[1]

Mechanism of Action: this compound as a Radiosensitizer

The primary mechanism by which this compound enhances the effects of radiation therapy is through the inhibition of PARP-mediated DNA repair.[1][2] The following signaling pathway illustrates this process:

Caption: Signaling pathway of this compound-mediated radiosensitization.

Preclinical Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating this compound in combination with radiation therapy.

Table 1: In Vitro Radiosensitization by this compound

| Cell Line | Cancer Type | This compound Concentration (µmol/L) | Surviving Fraction (Drug Only) | Dose Enhancement Factor (DEF) at SF=0.10 | Reference |

| U251 | Glioblastoma | 10 | Not specified | 1.5 | [1] |

| MiaPaCa2 | Pancreatic | 3 | 67% | 1.4 | [1] |

| DU145 | Prostate | 5 | 34% | 1.7 | [1] |

Table 2: In Vivo Tumor Growth Delay with this compound and Radiation

| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Tumor Growth Delay (Days) | Statistical Significance (p-value) | Reference |

| U251 Xenograft | Control | ~1200 | - | - | [1] |

| U251 Xenograft | Radiation (10 Gy) | ~700 | 12 | - | [1] |

| U251 Xenograft | This compound + Radiation (10 Gy) | ~300 | 20 | 0.03 (vs. Radiation alone) | [1] |

| U251 Xenograft | Temozolomide + Radiation | Not specified | Not specified | - | [1] |

| U251 Xenograft | This compound + Temozolomide + Radiation | Not specified | Greater than individual treatments | 0.03 (vs. Temozolomide + Radiation) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound as a radiosensitizer.

Protocol 1: In Vitro Clonogenic Survival Assay

This protocol is designed to assess the radiosensitizing effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U251, MiaPaCa2, DU145)

-

Complete cell culture medium

-

This compound (stock solution prepared in DMSO)

-

Trypsin-EDTA

-

6-well plates

-

X-ray irradiator

-

Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated control. Allow cells to attach overnight.

-

Drug Treatment: Treat cells with the desired concentration of this compound (e.g., 3-10 µmol/L) or vehicle control (DMSO) for a predetermined time before irradiation (e.g., 24 hours).

-

Irradiation: Irradiate the cells with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated laboratory irradiator.

-

Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. Plot the survival curves and determine the Dose Enhancement Factor (DEF).

Caption: Workflow for the in vitro clonogenic survival assay.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the efficacy of this compound in combination with radiation therapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line (e.g., U251)

-

Matrigel (optional)

-

This compound (formulated for oral administration)

-

Small animal irradiator with image guidance

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 U251 cells in PBS) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

-

Drug Administration: Administer this compound or vehicle control orally at the predetermined dose and schedule.

-

Tumor Irradiation: When tumors reach the target size, irradiate the tumors with a single or fractionated dose of radiation using a small animal irradiator. Shield the rest of the animal's body.

-

Tumor Measurement and Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health.

-

Euthanasia and Data Analysis: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study. Calculate tumor growth delay for each treatment group.

Caption: Workflow for the in vivo tumor xenograft study.

Clinical Development Context

While extensive preclinical data supports the use of this compound with radiation, it is important to note the clinical trial landscape. For instance, a Phase 2 clinical trial (NCT01605162) has investigated this compound in combination with temozolomide in patients with melanoma.[4] This highlights the clinical progression of this PARP inhibitor. The combination of PARP inhibitors with radiotherapy is a promising strategy, and the preclinical data for this compound provides a strong rationale for its further investigation in this context.

Conclusion

This compound has demonstrated significant potential as a radiosensitizing agent in preclinical studies by inhibiting PARP-mediated DNA repair.[1][2][3] The provided protocols offer a framework for researchers to further investigate the synergistic effects of this compound and radiation therapy in various cancer models. The encouraging preclinical data warrants further exploration of this combination in clinical settings to potentially improve outcomes for cancer patients undergoing radiotherapy.

References

Application Notes: Measuring PARP Inhibition In Vitro After E7016 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. E7016 (also known as GPI 21016) is an orally available and potent inhibitor of PARP.[1] By selectively binding to PARP, this compound prevents the PARP-mediated repair of SSBs. This leads to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis in cancer cells.[2] Furthermore, this compound has been shown to enhance the sensitivity of tumor cells to radiation and DNA-damaging chemotherapeutic agents.[1]

These application notes provide detailed protocols for measuring the in vitro inhibitory activity of this compound on PARP enzymes. The included methodologies are essential for researchers and drug development professionals seeking to characterize the potency and cellular effects of this compound and similar PARP inhibitors.

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of this compound. While specific IC50 values from biochemical assays are not widely published, the available data demonstrates the potent PARP inhibitory and radiosensitizing effects of this compound.

Table 1: In Vitro PARP Inhibition by this compound

| Assay Type | Cell Line/System | This compound Concentration | % PARP Inhibition | Reference Compound | % Inhibition by Ref. Compound |

| Chemiluminescent Assay | Cell-free | 3 µmol/L | 84% | 3-Aminobenzamide (2 µmol/L) | 51% |

| Chemiluminescent Assay | U251 Glioma | 1.5 µmol/L | 65% | - | - |

| Chemiluminescent Assay | U251 Glioma | 3 µmol/L | 85% | - | - |

| Chemiluminescent Assay | U251 Glioma | 6 µmol/L | 90% | - | - |

Table 2: Radiosensitization Effect of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Dose Enhancement Factor (DEF) at SF 0.1 |

| U251 | Glioblastoma | 3 µmol/L | 1.6 |

| MiaPaCa2 | Pancreatic | 3 µmol/L | 1.4 |

| DU145 | Prostate | 5 µmol/L | 1.7 |

Signaling Pathways and Experimental Workflows

PARP1 Signaling in DNA Damage Repair and Inhibition by this compound

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of this compound.

Caption: PARP1 activation at sites of DNA damage and inhibition by this compound.

General Workflow for In Vitro PARP Inhibition Assay

This diagram outlines the typical experimental workflow for determining the inhibitory potential of a compound like this compound on PARP activity.

Caption: Workflow for a typical in vitro PARP inhibition assay.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to measure PARP inhibition by this compound.

Protocol 1: Chemiluminescent PARP Inhibitor Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

-

Purified recombinant PARP1 or PARP2 enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well white microplates

-

Histone-coated microplates (or coating solution)

-

Activated DNA

-

Biotinylated NAD+

-

Assay Buffer (e.g., 10x PARP buffer)

-

Streptavidin-HRP

-

Chemiluminescent Substrate

-

Wash Buffer (e.g., PBST)

-

Microplate luminometer

Procedure:

-

Plate Preparation: If not using pre-coated plates, coat the wells of a 96-well plate with histone solution overnight at 4°C. Wash the plate three times with Wash Buffer. Block the wells with a suitable blocking buffer for 1-2 hours at room temperature, followed by three washes.

-

Reagent Preparation: Prepare a master mix containing Assay Buffer, Activated DNA, and Biotinylated NAD+.

-

Inhibitor Addition: Add serial dilutions of this compound to the appropriate wells. Include a positive control (a known PARP inhibitor) and a negative control (vehicle/solvent only).

-

Enzyme Addition: Add the PARP enzyme to all wells except the blank control.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to proceed.

-

Detection: Wash the plate three times with Wash Buffer. Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Signal Generation: Wash the plate three times. Add the chemiluminescent substrate to each well.

-

Measurement: Immediately measure the luminescence using a microplate luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the negative control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: ELISA-Based PARP Inhibition Assay

This colorimetric assay is similar to the chemiluminescent assay but uses a colorimetric HRP substrate.

Materials:

-

Purified recombinant PARP1 or PARP2 enzyme

-

This compound (dissolved in DMSO)

-

96-well clear microplates

-

Histone-coated microplates

-

Activated DNA

-

Biotinylated NAD+

-

Assay Buffer

-

Streptavidin-HRP

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Wash Buffer (e.g., PBST)

-

Microplate spectrophotometer

Procedure:

-

Plate Preparation: Prepare histone-coated and blocked plates as described in Protocol 1.

-

Reagent and Inhibitor Setup: Prepare the reaction mix and add serial dilutions of this compound as in Protocol 1.

-

Enzymatic Reaction: Add the PARP enzyme and incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add Streptavidin-HRP, incubating for 30 minutes.

-

Signal Development: Wash the plate and add TMB Substrate. Incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Stopping the Reaction: Add Stop Solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the chemiluminescent assay.

Protocol 3: Fluorescence Polarization (FP) Based PARP Trapping Assay

This homogeneous assay measures the ability of this compound to "trap" PARP enzyme on a fluorescently labeled DNA oligonucleotide.

Materials:

-

Purified recombinant PARP1 enzyme

-

This compound (dissolved in DMSO)

-

Fluorescently labeled DNA oligonucleotide duplex

-

NAD+

-

Assay Buffer

-

Black, low-volume 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare a master mix containing the fluorescent DNA probe and assay buffer.

-

Plate Setup: Add the master mix to the wells of the microplate.

-

Inhibitor Addition: Add serial dilutions of this compound to the appropriate wells.

-

Enzyme Addition: Add the PARP1 enzyme to all wells.

-

Incubation: Incubate at room temperature for 30-60 minutes to allow for PARP-DNA binding and inhibition.

-

Reaction Initiation: Add NAD+ to all wells except the "no reaction" control to initiate auto-ribosylation.

-

Measurement: Read the fluorescence polarization of each well using a suitable microplate reader.

-

Data Analysis: In the presence of an effective trapping inhibitor like this compound, PARP1 will remain bound to the fluorescent DNA, resulting in a high FP signal. The increase in FP signal is proportional to the trapping efficiency. Calculate the EC50 for PARP trapping from a dose-response curve.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the in vitro characterization of the PARP inhibitor this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this compound and other PARP inhibitors, facilitating their development as potential anticancer therapeutics. The ability of this compound to potently inhibit PARP activity and sensitize cancer cells to radiation underscores its therapeutic potential.

References

Application Notes and Protocols for E7016 Sensitivity Screening Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7016 is an orally available small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks (SSBs).[1] By inhibiting PARP, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1] This accumulation of DNA damage can trigger cell cycle arrest and, ultimately, programmed cell death, a mechanism particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Furthermore, this compound has been shown to act as a potent radiosensitizer, enhancing the efficacy of radiation therapy by preventing the repair of radiation-induced DNA damage.[2][3] The primary mode of cell death induced by this compound in combination with radiation is mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[2][3]

These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using common cell viability assays: MTT, Resazurin, and ATP-based assays.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by targeting the PARP-mediated DNA damage repair pathway. In response to DNA single-strand breaks, PARP1 and PARP2 are recruited to the site of damage and, using NAD+ as a substrate, synthesize chains of poly (ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break. This compound acts as a competitive inhibitor of NAD+ at the catalytic domain of PARP, preventing the synthesis of PAR and thereby inhibiting the recruitment of the DNA repair machinery. The unrepaired single-strand breaks then collapse into double-strand breaks during DNA replication, leading to genomic instability and cell death.

References

Application Notes and Protocols for Western Blot Analysis of PARP Activity in Response to E7016

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7016 is a potent, orally available inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1][2][3] By inhibiting PARP, this compound enhances the accumulation of DNA damage, leading to genomic instability and ultimately apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways.[1][3] A well-established hallmark of apoptosis is the cleavage of PARP1 by caspases-3 and -7. This cleavage event results in the generation of an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment from the full-length 116 kDa protein.[4] Western blot analysis is a reliable method to detect this cleavage and thereby monitor the pro-apoptotic efficacy of PARP inhibitors like this compound.

These application notes provide a comprehensive protocol for the analysis of PARP cleavage by Western blot in cancer cell lines treated with this compound.

Signaling Pathway of PARP Inhibition and Apoptosis Induction

This compound inhibits the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA single-strand breaks. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells, particularly those with compromised homologous recombination repair (HRR) pathways (e.g., BRCA1/2 mutations), the accumulation of double-strand breaks triggers the activation of apoptotic signaling cascades. This culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave key cellular substrates, including PARP1. The cleavage of PARP1 inactivates its DNA repair function and is a critical step in the execution of apoptosis.

Caption: Signaling pathway of this compound-induced PARP inhibition and apoptosis.

Experimental Protocols

This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing PARP cleavage by Western blot. The U251 glioblastoma cell line is used here as an example, based on preclinical studies with this compound.[1]

Cell Culture and Treatment

-

Cell Seeding: Plate U251 cells in appropriate culture dishes and grow to 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1.5 µM, 3 µM, 6 µM).[1]

-

Treatment: Treat the cells with varying concentrations of this compound for a specified time course (e.g., 6, 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

Western Blot Protocol for PARP Cleavage

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an 8% or 10% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein migration.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Membrane Blocking:

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against PARP (that recognizes both full-length and cleaved forms) in the blocking buffer. A recommended antibody is a rabbit monoclonal antibody that detects the large (89 kDa) fragment of human PARP1 produced by caspase cleavage.[5]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.

-

-

Loading Control:

-

Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Caption: Experimental workflow for Western blot analysis of PARP cleavage.

Data Presentation

The following tables summarize the expected quantitative data from Western blot analysis of PARP cleavage in U251 cells treated with this compound. Densitometry analysis should be performed to quantify the band intensities of full-length PARP (116 kDa) and cleaved PARP (89 kDa). The ratio of cleaved to full-length PARP provides a quantitative measure of apoptosis.

Table 1: Dose-Response of this compound on PARP Cleavage in U251 Cells (48-hour treatment)

| Treatment Group | Full-Length PARP (116 kDa) Relative Intensity | Cleaved PARP (89 kDa) Relative Intensity | Ratio of Cleaved to Full-Length PARP |

| Vehicle Control | 1.00 ± 0.05 | 0.05 ± 0.01 | 0.05 |

| This compound (1.5 µM) | 0.75 ± 0.06 | 0.30 ± 0.04 | 0.40 |

| This compound (3.0 µM) | 0.40 ± 0.05 | 0.65 ± 0.07 | 1.63 |

| This compound (6.0 µM) | 0.15 ± 0.03 | 0.90 ± 0.08 | 6.00 |

Data are represented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the loading control and then to the vehicle control.

Table 2: Time-Course of this compound (3.0 µM) on PARP Cleavage in U251 Cells

| Treatment Time | Full-Length PARP (116 kDa) Relative Intensity | Cleaved PARP (89 kDa) Relative Intensity | Ratio of Cleaved to Full-Length PARP |

| 0 hours | 1.00 ± 0.04 | 0.04 ± 0.01 | 0.04 |

| 6 hours | 0.85 ± 0.07 | 0.20 ± 0.03 | 0.24 |

| 24 hours | 0.55 ± 0.06 | 0.50 ± 0.05 | 0.91 |

| 48 hours | 0.38 ± 0.05 | 0.68 ± 0.06 | 1.79 |

Data are represented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the loading control and then to the vehicle control.

Interpretation of Results

A dose- and time-dependent increase in the 89 kDa cleaved PARP fragment, accompanied by a corresponding decrease in the 116 kDa full-length PARP band, indicates the induction of apoptosis by this compound. The ratio of cleaved to full-length PARP provides a quantitative measure of the apoptotic response. In the provided example data, this compound induces a clear dose- and time-dependent increase in PARP cleavage in U251 cells, consistent with its mechanism of action as a PARP inhibitor that promotes apoptosis.

Troubleshooting

-

No or weak cleaved PARP signal: Increase the concentration or treatment time of this compound. Ensure the use of a positive control for apoptosis to validate the experimental setup. Verify the efficiency of protein transfer and the activity of the ECL substrate.

-

High background: Optimize the blocking conditions (e.g., increase blocking time, change blocking agent). Ensure adequate washing steps.

-

Uneven loading: Use a reliable loading control (e.g., β-actin, GAPDH) and ensure accurate protein quantification.

By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis to assess the activity of this compound in inducing apoptosis through the detection of PARP cleavage. This method provides a robust and reliable means to evaluate the efficacy of novel PARP inhibitors in a preclinical setting.

References

- 1. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for E7016 in DNA Damage Response Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7016, also known as GPI-21016, is a potent, orally available small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells, where DNA damage is a frequent event, inhibition of PARP can lead to the accumulation of SSBs, which upon replication, are converted into more lethal double-strand breaks (DSBs). In tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the inhibition of PARP can be synthetically lethal, leading to selective cancer cell death.

These application notes provide a comprehensive overview of the use of this compound for studying the DNA damage response in specific cancers. The document includes a summary of its mechanism of action, quantitative data on its efficacy, detailed protocols for key in vitro and in vivo experiments, and a summary of its clinical evaluation.

Mechanism of Action

This compound selectively binds to the catalytic domain of PARP, preventing it from synthesizing poly (ADP-ribose) chains at sites of DNA damage. This inhibition of PARP activity leads to the trapping of PARP on DNA, further disrupting DNA replication and repair. The accumulation of unrepaired SSBs ultimately results in the formation of DSBs, overwhelming the cancer cell's repair capacity and inducing cell death, often through mitotic catastrophe.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro PARP Inhibition and Radiosensitization by this compound

| Cell Line | Cancer Type | This compound Concentration (µmol/L) | PARP Inhibition (%) | Dose Enhancement Factor (at SF 0.1) | Reference |

| U251 | Glioblastoma | 3 | 84 (cell-free) | 1.4 | [1] |

| MiaPaCa2 | Pancreatic Cancer | 3 | Not Reported | 1.4 | [1] |

| DU145 | Prostate Cancer | 5 | Not Reported | 1.7 | [1] |

Table 2: In Vivo Tumor Growth Delay with this compound in Combination Therapy

| Xenograft Model | Cancer Type | Treatment | Additional Tumor Growth Delay (days) | Reference |

| U251 | Glioblastoma | This compound + Temozolomide + Radiation vs. Temozolomide + Radiation | 6 | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on the DNA damage response are provided below.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound and/or radiation, providing a measure of cytotoxicity and radiosensitization.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

6-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Irradiator (e.g., X-ray source)

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the appropriate number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition and should be optimized to yield 50-150 colonies per well.

-

Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired pre-treatment time (e.g., 6 hours).

-

-

Irradiation:

-

Immediately after the this compound incubation, irradiate the plates with the desired doses of radiation.

-

-

Colony Formation:

-

After irradiation, wash the cells with PBS and replace with fresh, drug-free complete culture medium.

-

Incubate the plates for 7-14 days, or until colonies are visible.

-

-

Staining and Counting:

-

Wash the wells with PBS.

-

Fix the colonies with 100% methanol for 10 minutes.

-

Stain the colonies with Crystal Violet solution for 10-30 minutes.